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Compound of Interest

N2-Cyclohexyl-2,3-
Compound Name:
pyridinediamine

Cat. No.: B3024912

An in-depth analysis of publicly available data indicates that N2-Cyclohexyl-2,3-
pyridinediamine is a novel or sparsely researched chemical entity. At present, there is no
scientific literature detailing its specific therapeutic targets, biological activities, or mechanisms
of action. Consequently, the generation of a comprehensive technical guide with quantitative
data, experimental protocols, and detailed signaling pathways for this specific molecule is not
feasible.

While direct information is unavailable, an examination of the broader class of aminopyridine
derivatives, to which N2-Cyclohexyl-2,3-pyridinediamine belongs, can offer a speculative
glimpse into its potential areas of biological activity. This guide will, therefore, provide a
contextual overview of the therapeutic landscape of related compounds, with the explicit
understanding that these are not direct properties of N2-Cyclohexyl-2,3-pyridinediamine.

Chemical Identity

Compound Name CAS Number Molecular Formula Canonical SMILES

N2-Cyclohexyl-2,3- C1CCC(CC1)NC2=C(
41082-18-2 C11H17N3

pyridinediamine C=CC=N2)N

Table 1: Basic chemical identifiers for N2-Cyclohexyl-2,3-pyridinediamine.
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Potential, Inferred Therapeutic Areas of
Aminopyridine Derivatives

The aminopyridine scaffold is a well-established pharmacophore present in numerous
approved drugs and clinical candidates. These compounds exhibit a diverse range of biological
activities, suggesting several hypothetical avenues for research into N2-Cyclohexyl-2,3-
pyridinediamine.

1. Neurology and Potassium Channel Blockade: The most prominent therapeutic application of
aminopyridines is in the field of neurology.[1] Compounds like 4-aminopyridine (Dalfampridine)
and 3,4-diaminopyridine (Amifampridine) function by blocking voltage-gated potassium
channels.[1][2] This action enhances neurotransmitter release at the neuromuscular junction
and improves nerve impulse conduction in demyelinated axons.

o Potential Targets: Voltage-gated potassium channels (e.g., Kvl.1, Kv1.2).

o Therapeutic Implications: Multiple sclerosis, Lambert-Eaton myasthenic syndrome, and other
neurological disorders characterized by impaired nerve signaling.[1]

2. Oncology and Kinase Inhibition: Several aminopyridine derivatives have been developed as
inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often
dysregulated in cancer. For instance, Crizotinib, which contains an aminopyridine moiety, is a
potent inhibitor of ALK and ROS1 receptor tyrosine kinases.[3] A chemical supplier's database
entry for the CAS number of N2-Cyclohexyl-2,3-pyridinediamine alludes to a study where
related imidazopyridine derivatives showed cytotoxic activity against human cancer cell lines,
though the specific targets were not identified.[4]

o Potential Targets: Receptor Tyrosine Kinases (e.g., ALK, ROS1), non-receptor tyrosine
kinases (e.g., Syk kinase).[3][5]

e Therapeutic Implications: Non-small cell lung cancer and other malignancies driven by
specific kinase mutations.

3. Immunology and Anti-inflammatory Activity: The modulation of immune cell activity is another
potential area. Patents for structurally related 2,4-pyrimidinediamine compounds describe their
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function as potent inhibitors of the degranulation of immune cells like mast cells and basophils,
acting via inhibition of Syk kinase.[5]

o Potential Targets: Spleen tyrosine kinase (Syk), IRAK-4.[5][6]

e Therapeutic Implications: Allergic reactions, autoimmune disorders, and other inflammatory
conditions.

4. Infectious Diseases: Research has also explored aminopyridine derivatives as potential
agents against neglected tropical diseases caused by protozoan parasites.[7] These
compounds are being investigated for their activity against Trypanosoma and Leishmania
species.[7]

o Potential Targets: Parasite-specific enzymes and signaling pathways.
» Therapeutic Implications: Chagas disease, African trypanosomiasis, and leishmaniasis.

Hypothetical Experimental Workflow

Given the absence of data, a logical first step for researchers would be to conduct a broad-
spectrum screening to identify the biological activity of N2-Cyclohexyl-2,3-pyridinediamine.
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Initial Screening

N2-Cyclohexyl-2,3-pyridinediamine Synthesis & Purification

High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) Broad Kinase Panel Screening Ion Channel Panel Screening

Hit Validation & Target ID

Dose-Response Studies (IC50/EC50 Determination)

Target Deconvolution (e.g., Affinity Chromatography, Proteomics)

Direct Target Engagement Assays (e.g., SPR, ITC)

Mechanisqi of Action

Cellular Pathway Analysis (e.g., Western Blot, Transcriptomics)

)

In Vivo Proof-of-Concept Studies

Click to download full resolution via product page

A hypothetical workflow for the initial biological characterization of a novel compound.

Conclusion
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While the specific therapeutic targets of N2-Cyclohexyl-2,3-pyridinediamine remain
unknown, the rich pharmacology of the broader aminopyridine class provides a rational basis
for future investigation. Initial research efforts should focus on broad, unbiased screening
across diverse biological systems, such as kinase and ion channel panels, as well as
phenotypic screens in disease-relevant cell models. Such studies will be crucial to unlock the
potential of this compound and determine if it holds promise as a novel therapeutic agent.
Researchers are encouraged to use the information on related compounds as a guide for
hypothesis generation and experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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